molecular formula C21H24N6O B5542508 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine

Cat. No.: B5542508
M. Wt: 376.5 g/mol
InChI Key: IZNJTSNOGPPAOR-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.20115941 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Sensors and Biological Applications

Pyrimidine derivatives, including those similar to the queried compound, play a crucial role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, these compounds exhibit a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).

Inhibitors in Medicinal Chemistry

Compounds with imidazole and pyrimidine scaffolds have been identified as selective inhibitors for specific proteins, such as the p38 mitogen-activated protein (MAP) kinase, which plays a critical role in inflammatory responses. This underscores their potential in designing inhibitors with improved activity and selectivity for therapeutic purposes (Scior et al., 2011).

Synthetic Biology Applications

The compound's structural features make it a candidate for applications in synthetic biology, particularly in the development of unnatural base pairs for expanding the genetic code. This application has the potential to revolutionize synthetic biology by enabling the incorporation of novel properties into biomolecules (Saito-Tarashima & Minakawa, 2018).

Antitumor Activity

Imidazole derivatives, similar to the queried compound, have shown significant antitumor activity. These compounds provide a rich ground for the synthesis of new drugs with potential antitumor properties, indicating their importance in cancer research (Iradyan et al., 2009).

Optoelectronic Materials

Quinazolines and pyrimidines, closely related to the compound , have been extensively studied for their application in optoelectronic materials. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices, demonstrating the compound's potential in the field of material science (Lipunova et al., 2018).

Properties

IUPAC Name

[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-6-4-5-7-18(15)21(28)26-10-8-25(9-11-26)19-12-20(23-13-22-19)27-14-24-16(2)17(27)3/h4-7,12-14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNJTSNOGPPAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.